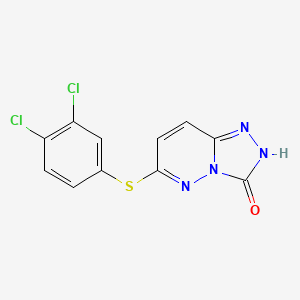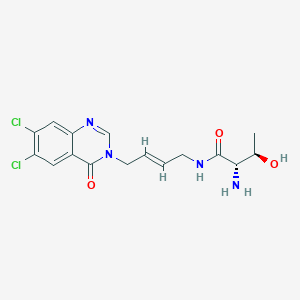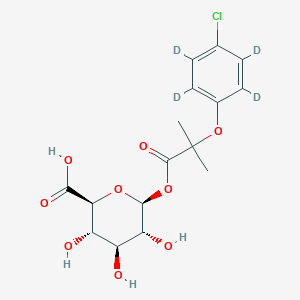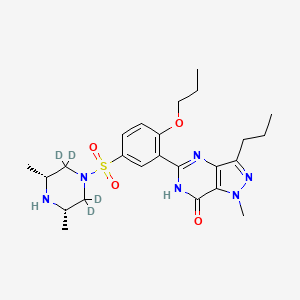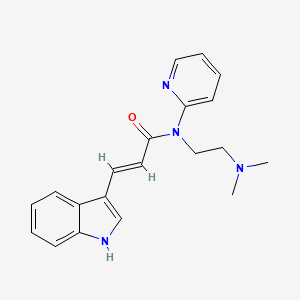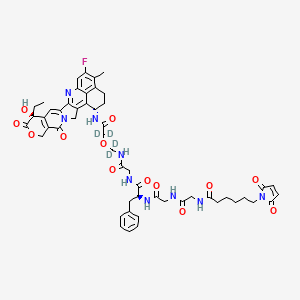
Deruxtecan-d4-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deruxtecan-d4-1: is a deuterium-labeled derivative of Adenosine 5’-monophosphate disodium salt. It is primarily used in scientific research, particularly in the development of antibody-drug conjugates (ADCs). The incorporation of deuterium into drug molecules has gained attention due to its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Deruxtecan-d4-1 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the Adenosine 5’-monophosphate disodium salt. The specific synthetic routes and reaction conditions for this compound are proprietary and typically involve advanced organic synthesis techniques .
Industrial Production Methods: The industrial production of this compound involves the use of custom synthesis services provided by specialized chemical companies. These companies utilize state-of-the-art facilities and technologies to ensure the high purity and quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Deruxtecan-d4-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions can be used to replace specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
Chemistry: Deruxtecan-d4-1 is used as a tracer in the quantitation of drug molecules during the drug development process. Its stable isotope labeling allows for precise measurement and analysis of pharmacokinetic and metabolic profiles .
Biology: In biological research, this compound is used to study the interactions and pathways involving Adenosine 5’-monophosphate. Its labeled form enables detailed tracking and analysis of biological processes.
Medicine: this compound is a key component in the development of antibody-drug conjugates (ADCs). These conjugates are used in targeted cancer therapies, where the compound is linked to monoclonal antibodies to deliver cytotoxic agents directly to cancer cells .
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new drugs. Its stable isotope labeling provides valuable data on drug behavior and efficacy.
Mécanisme D'action
Deruxtecan-d4-1 exerts its effects through its incorporation into ADCs. The compound is linked to monoclonal antibodies, which target specific antigens on cancer cells. Upon binding to the target cells, the ADC is internalized, and the cytotoxic agent (DXd) is released. The released DXd enters the nucleus, causing DNA damage and apoptotic cell death .
Comparaison Avec Des Composés Similaires
Trastuzumab Deruxtecan: An ADC used in the treatment of HER2-positive breast cancer.
Patritumab Deruxtecan: An experimental ADC for non-small-cell lung cancer.
Ifinatamab Deruxtecan: An experimental anti-cancer treatment.
Uniqueness: Deruxtecan-d4-1 is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in research applications. Its incorporation into ADCs provides targeted delivery of cytotoxic agents, making it a valuable tool in cancer therapy .
Propriétés
Formule moléculaire |
C52H56FN9O13 |
|---|---|
Poids moléculaire |
1038.1 g/mol |
Nom IUPAC |
N-[2-[[2-[[(2S)-1-[[2-[[dideuterio-[1,1-dideuterio-2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methyl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]-6-(2,5-dioxopyrrol-1-yl)hexanamide |
InChI |
InChI=1S/C52H56FN9O13/c1-3-52(73)33-19-38-48-31(24-62(38)50(71)32(33)25-75-51(52)72)47-35(14-13-30-28(2)34(53)20-36(60-48)46(30)47)58-43(67)26-74-27-57-41(65)22-56-49(70)37(18-29-10-6-4-7-11-29)59-42(66)23-55-40(64)21-54-39(63)12-8-5-9-17-61-44(68)15-16-45(61)69/h4,6-7,10-11,15-16,19-20,35,37,73H,3,5,8-9,12-14,17-18,21-27H2,1-2H3,(H,54,63)(H,55,64)(H,56,70)(H,57,65)(H,58,67)(H,59,66)/t35-,37-,52-/m0/s1/i26D2,27D2 |
Clé InChI |
WXNSCLIZKHLNSG-HWCLUHRUSA-N |
SMILES isomérique |
[2H]C([2H])(C(=O)N[C@H]1CCC2=C3C1=C4CN5C(=CC6=C(C5=O)COC(=O)[C@@]6(CC)O)C4=NC3=CC(=C2C)F)OC([2H])([2H])NC(=O)CNC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O |
SMILES canonique |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


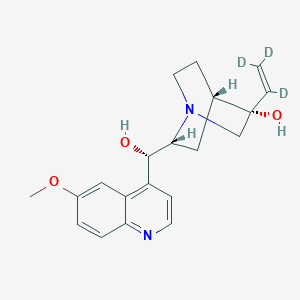
![(4bS,7S,8aR)-N-[4-(dimethylamino)phenyl]-7-hydroxy-3-methoxy-4b,8,8-trimethyl-5,6,7,8a,9,10-hexahydrophenanthrene-2-carboxamide](/img/structure/B12416603.png)
